molecular formula C16H15ClN2O3S B14670202 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one CAS No. 36090-38-7

1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one

Cat. No.: B14670202
CAS No.: 36090-38-7
M. Wt: 350.8 g/mol
InChI Key: FZCFANZSYCSMLI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring substituted with a phenyl group and a 2-chloro-4-sulfamoylphenyl group. Its unique chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidin-2-one ring, followed by the introduction of the phenyl and 2-chloro-4-sulfamoylphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonamides, and phenylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the phenyl and pyrrolidin-2-one groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:

    N-(2-Chloro-4-sulfamoylphenyl)-2-phenylacetamide: This compound shares the sulfonamide and phenyl groups but differs in the acetamide moiety.

    S-{2-[(2-Chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: This compound has a similar sulfonamide group but a different core structure

Properties

CAS No.

36090-38-7

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

3-chloro-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H15ClN2O3S/c17-14-9-13(23(18,21)22)6-7-15(14)19-10-12(8-16(19)20)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H2,18,21,22)

InChI Key

FZCFANZSYCSMLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3

Origin of Product

United States

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